N-(2-methoxyphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as MQCA, is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties. MQCA belongs to the class of quinolinecarboxamides and has been studied for its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood, but studies have shown that it can inhibit certain enzymes and signaling pathways that are involved in the development of cancer and neurodegenerative diseases. N-(2-methoxyphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-methoxyphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(2-methoxyphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-methoxyphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in lab experiments include its synthetic availability, high purity, and potential pharmacological properties. However, the limitations of using N-(2-methoxyphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in lab experiments include its limited solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxyphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. One direction is to further investigate its potential use in the treatment of cancer and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for N-(2-methoxyphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide and its potential side effects.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then condensed with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form N-(2-methoxyphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. The synthesis method has been optimized to yield high purity N-(2-methoxyphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that N-(2-methoxyphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has anti-cancer properties and can induce apoptosis in cancer cells. N-(2-methoxyphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-16-11-5-3-9-14(16)18-17(20)19-12-6-8-13-7-2-4-10-15(13)19/h2-5,7,9-11H,6,8,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJHYDGTJKYGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.